6-amino-2-methyl-2H-indazole-3-carboxylic acid
Description
6-Amino-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with an amino group at position 6, a methyl group at position 2 (in the 2H tautomeric form), and a carboxylic acid moiety at position 3. Indazoles are bicyclic aromatic systems containing two adjacent nitrogen atoms, distinguishing them from indoles. The 2H tautomer indicates that the methyl group is attached to the nitrogen at position 2, stabilizing the structure and influencing its conformational properties.
Properties
IUPAC Name |
6-amino-2-methylindazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11-12/h2-4H,10H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMXBAHPVGEIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-methyl-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate, followed by reduction and cyclization to form the indazole ring. The reaction conditions often involve heating under reflux with suitable solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization from solvents like ethanol or water .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-methyl-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amidation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
6-amino-2-methyl-2H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-amino-2-methyl-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 6-amino-2-methyl-2H-indazole-3-carboxylic acid are best understood through comparative analysis with structurally related indazole derivatives. Key differences arise from substituent type, position, and tautomerism.
Structural and Functional Comparisons
Below is a comparative analysis of select indazole derivatives:
*Estimated based on analogous structures.
Key Findings from Comparative Studies
Tautomerism and Stability: The 2H tautomer in this compound (vs.
Substituent Effects: Amino Group: Enhances water solubility and hydrogen-bonding interactions, making it favorable for polar binding pockets . Halogens (F, Br, Cl): Increase lipophilicity and metabolic stability but may introduce steric clashes in enzyme-active sites . Methoxy Groups: Reduce solubility but improve membrane permeability and electron-donating effects .
Biological Activity: The amino group in the target compound may enhance interactions with kinases or GPCRs, unlike halogenated analogs, which rely on halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
